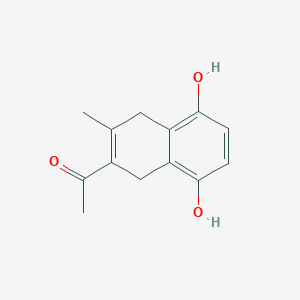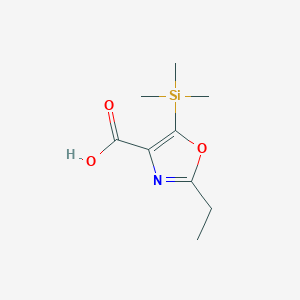
3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine is a chemical compound with the molecular formula C8H8Cl2N2O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as DMF or DMSO, and may require the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, while oxidation reactions can produce pyridazine oxides .
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloropyridazine: A precursor in the synthesis of 3,4-Dichloro-5-(cyclopropylmethoxy)pyridazine.
5-(Cyclopropylmethoxy)pyridazine: A related compound with similar structural features but lacking the chlorine atoms.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the cyclopropylmethoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1346698-15-4 |
|---|---|
Molekularformel |
C8H8Cl2N2O |
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
3,4-dichloro-5-(cyclopropylmethoxy)pyridazine |
InChI |
InChI=1S/C8H8Cl2N2O/c9-7-6(3-11-12-8(7)10)13-4-5-1-2-5/h3,5H,1-2,4H2 |
InChI-Schlüssel |
PSYASQNZZIZRFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1COC2=CN=NC(=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![4-Isopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B11887446.png)

